molecular formula C26H29N3O4S B4368258 N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4368258
M. Wt: 479.6 g/mol
InChI Key: XTNJPKDUBJZBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a naphthalenesulfonamide core with a 3,4-dimethoxybenzyl and a 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting with the preparation of the individual components. The 3,4-dimethoxybenzyl group can be synthesized through the methylation of 3,4-dihydroxybenzaldehyde. The 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety is prepared via the reaction of ethylhydrazine with 3-methyl-2-butanone. The final step involves the coupling of these components with 2-naphthalenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE: shares similarities with other sulfonamide compounds, such as:

Uniqueness

The uniqueness of N2-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-5-28-17-23(19(2)27-28)18-29(16-20-10-13-25(32-3)26(14-20)33-4)34(30,31)24-12-11-21-8-6-7-9-22(21)15-24/h6-15,17H,5,16,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNJPKDUBJZBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-(3,4-DIMETHOXYBENZYL)-N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.